Edetate dipotassium

描述

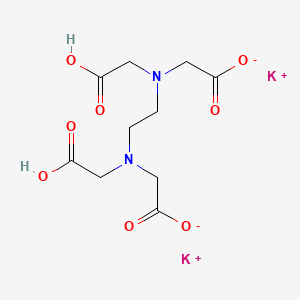

Edetate dipotassium, also known as dipotassium ethylenediaminetetraacetate, is a chelating agent that binds to metal ions, forming stable complexes. This compound is widely used in various fields, including medicine, industry, and scientific research, due to its ability to sequester metal ions.

准备方法

Synthetic Routes and Reaction Conditions

Edetate dipotassium is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt. The reaction can be represented as follows:

H4EDTA+2KOH→K2EDTA+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization of ethylenediaminetetraacetic acid with potassium hydroxide. The process is carried out in reactors equipped with stirring mechanisms to ensure thorough mixing. The resulting solution is then concentrated and crystallized to obtain the solid dipotassium salt.

化学反应分析

Types of Reactions

Edetate dipotassium primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. These reactions are crucial in various applications, including metal ion sequestration and detoxification.

Common Reagents and Conditions

The chelation reactions of this compound typically involve metal ions such as calcium, magnesium, zinc, and iron. The reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH levels. The presence of metal ions and the appropriate pH conditions facilitate the formation of stable metal-edetate complexes.

Major Products Formed

The major products formed from the reactions of this compound are metal-edetate complexes. These complexes are highly stable and soluble in water, making them useful in various applications, including water treatment and medical therapies.

科学研究应用

Clinical Applications

1.1 Anticoagulant in Blood Collection

Dipotassium EDTA is primarily used as an anticoagulant in blood collection tubes for hematological tests. It prevents blood clotting by binding calcium ions, which are essential for the coagulation cascade. It is especially useful in tests such as complete blood counts (CBC) and hemoglobin analysis .

1.2 Chelation Therapy

Dipotassium EDTA has been studied for its role in chelation therapy, particularly for heavy metal poisoning. It effectively binds to lead and other toxic metals, facilitating their excretion from the body. Clinical studies have shown that EDTA-based therapies can significantly reduce blood lead levels . However, while it reduces lead levels, its effectiveness in reducing cardiovascular events in patients with diabetes and previous myocardial infarction has been questioned .

Environmental Applications

2.1 Trace Element Analysis

In environmental studies, dipotassium EDTA is employed for trace element analysis and toxicological assessments. Its ability to bind heavy metals makes it a valuable tool for analyzing soil and water samples for contamination .

2.2 Soil Remediation

Dipotassium EDTA is also used in soil remediation efforts to extract heavy metals from contaminated sites. By chelating these metals, it enhances their bioavailability for extraction or degradation processes .

Industrial Applications

3.1 Electroplating

In the electroplating industry, dipotassium EDTA serves as a complexing agent that helps stabilize metal ions in solution, improving the quality of the plating process and preventing metal precipitation .

3.2 Food Preservation

Dipotassium EDTA is utilized in food products as a preservative to inhibit metal-catalyzed oxidation processes, thereby extending shelf life and maintaining food quality .

Cosmetic Applications

Dipotassium EDTA is included in various cosmetic formulations due to its chelating properties. It helps to stabilize products by binding to metal ions that can cause degradation or discoloration. The typical concentration used in cosmetics is less than 2% .

Data Tables

| Application Area | Specific Uses | Mechanism/Function |

|---|---|---|

| Clinical | Anticoagulant in blood collection | Binds calcium ions to prevent clotting |

| Clinical | Chelation therapy for heavy metal poisoning | Binds lead and facilitates excretion |

| Environmental | Trace element analysis | Chelates heavy metals for detection |

| Environmental | Soil remediation | Enhances bioavailability of heavy metals |

| Industrial | Electroplating | Stabilizes metal ions in solution |

| Cosmetic | Preservative in formulations | Prevents degradation by binding metal ions |

Case Studies

Case Study 1: Chelation Therapy

A randomized clinical trial evaluated the effectiveness of EDTA-based chelation therapy on reducing cardiovascular events among patients with diabetes and prior myocardial infarction. While the therapy significantly lowered blood lead levels, it did not demonstrate a reduction in major adverse cardiovascular events compared to placebo infusions .

Case Study 2: Environmental Remediation

In a study assessing soil contamination at industrial sites, dipotassium EDTA was applied to enhance the extraction of lead from contaminated soils. The results indicated a significant reduction in lead concentrations, demonstrating its efficacy as a remediation agent .

作用机制

The mechanism of action of edetate dipotassium involves the chelation of metal ions. The compound has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process reduces the availability of free metal ions, thereby preventing their participation in unwanted chemical reactions or biological processes. The chelated metal ions are then excreted from the body or removed from industrial systems.

相似化合物的比较

Similar Compounds

Edetate disodium: Another salt of ethylenediaminetetraacetic acid, commonly used in medical and industrial applications.

Edetate calcium disodium: Used in chelation therapy for lead poisoning.

Tetrasodium ethylenediaminetetraacetate: Used in various industrial applications, including detergents and water treatment.

Uniqueness of Edetate Dipotassium

This compound is unique due to its specific potassium salt form, which provides distinct solubility and stability characteristics. This makes it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Additionally, its ability to form stable complexes with a wide range of metal ions enhances its versatility in various fields.

生物活性

Edetate dipotassium, commonly known as potassium EDTA, is a chelating agent primarily used in medical and industrial applications. Its biological activity is significant in various contexts, including its role in antimicrobial treatments, metal detoxification, and potential adverse effects on biological systems. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound functions by binding to divalent and trivalent metal ions, forming stable complexes. This chelation process can disrupt metal-dependent biological processes, making it useful in various therapeutic applications:

- Antimicrobial Activity : EDTA enhances the effectiveness of antibiotics by destabilizing bacterial cell walls. It sequesters essential metal ions (e.g., calcium and magnesium) that stabilize the cell membrane, thereby increasing permeability and susceptibility to antimicrobial agents .

- Detoxification : EDTA is employed to remove toxic heavy metals from the body, such as lead and cadmium, through chelation therapy. This application is particularly relevant in patients with heavy metal poisoning or those undergoing treatment for cardiovascular diseases .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to be effective against various bacterial strains and biofilms:

Case Study: EDTA in Wound Care

A study demonstrated that EDTA effectively reduced biofilm formation in chronic wounds, enhancing the action of topical antibiotics. The combination therapy showed a significant reduction in bacterial load compared to antibiotics alone .

3. Chelation Therapy in Cardiovascular Disease

The Trial to Assess Chelation Therapy (TACT) explored the effects of edetate disodium (EDTA) on patients with diabetes and cardiovascular disease. Although this study primarily focused on EDTA disodium, this compound shares similar properties:

- Patient Outcomes : In TACT, patients receiving EDTA chelation showed a 50% reduction in recurrent myocardial infarction rates over a five-year period compared to controls .

- Quality of Life Improvements : Participants reported significant improvements in health-related quality of life metrics post-treatment .

4. Potential Toxicity and Adverse Effects

Despite its therapeutic benefits, this compound can have adverse effects, particularly concerning gastrointestinal health:

- A study indicated that EDTA compounds could exacerbate colitis and increase intestinal permeability, leading to inflammation and potential carcinogenesis in animal models .

- The disruption of epithelial barriers due to EDTA exposure raises concerns about its safety profile when used extensively or improperly.

5. Summary of Findings

The biological activity of this compound is multifaceted, encompassing beneficial therapeutic effects alongside potential risks:

-

Therapeutic Benefits :

- Enhances antimicrobial efficacy.

- Effective in heavy metal detoxification.

- Shows promise in improving cardiovascular outcomes.

-

Risks :

- Potential for gastrointestinal toxicity.

- Disruption of mucosal barriers leading to inflammation.

属性

IUPAC Name |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHNVFOQLIYTH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14K2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058612 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium EDTA dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2001-94-7, 25102-12-9, 7379-27-3 | |

| Record name | Edetate dipotassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetate dipotassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025102129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetate dipotassium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[N-(carboxymethyl)aminoacetic] acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dihydrogen ethylenediaminetetraacetate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。